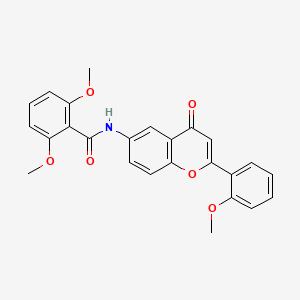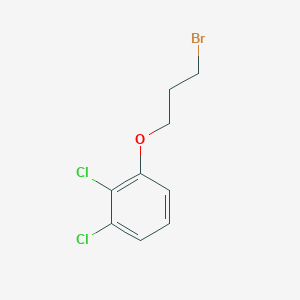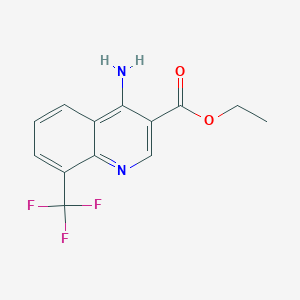![molecular formula C16H14F3NO2S B12212351 Morpholin-4-yl{5-[2-(trifluoromethyl)phenyl]furan-2-yl}methanethione](/img/structure/B12212351.png)
Morpholin-4-yl{5-[2-(trifluoromethyl)phenyl]furan-2-yl}methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholin-4-yl{5-[2-(trifluoromethyl)phenyl]furan-2-yl}methanethione is an organic compound that features a morpholine ring, a trifluoromethyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl{5-[2-(trifluoromethyl)phenyl]furan-2-yl}methanethione typically involves the reaction of morpholine with a furan derivative that contains a trifluoromethyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl{5-[2-(trifluoromethyl)phenyl]furan-2-yl}methanethione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Morpholin-4-yl{5-[2-(trifluoromethyl)phenyl]furan-2-yl}methanethione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Morpholin-4-yl{5-[2-(trifluoromethyl)phenyl]furan-2-yl}methanethione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interfere with cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide: This compound shares a similar structure but differs in the functional groups attached to the furan ring.
1-Morpholin-4-yl-3-(3-trifluoromethyl-phenyl)-urea: Another compound with a morpholine ring and a trifluoromethyl group, but with a different core structure.
Uniqueness
Morpholin-4-yl{5-[2-(trifluoromethyl)phenyl]furan-2-yl}methanethione is unique due to its combination of a morpholine ring, a trifluoromethyl group, and a furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C16H14F3NO2S |
|---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
morpholin-4-yl-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]methanethione |
InChI |
InChI=1S/C16H14F3NO2S/c17-16(18,19)12-4-2-1-3-11(12)13-5-6-14(22-13)15(23)20-7-9-21-10-8-20/h1-6H,7-10H2 |
InChI Key |
FVEZQZCVIZRZQV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanamide, 2-(diethylamino)-N-[[(2,3-dihydro-1H-inden-1-yl)amino]carbonyl]-](/img/structure/B12212280.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12212286.png)
![2-Methyl-9-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B12212294.png)
![2-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12212295.png)

![2-[(2-Methylphenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B12212299.png)
![3-Oxo-2-(phenylmethylene)benzo[3,4-b]furan-6-yl 4-bromobenzenesulfonate](/img/structure/B12212307.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate](/img/structure/B12212313.png)
![2-Chloro-3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazine](/img/structure/B12212320.png)


![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B12212340.png)
![7-Phenylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B12212345.png)
![(2Z)-2-acetyl-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(1,3-benzothiazol-2-yl)but-2-enehydrazide](/img/structure/B12212362.png)
